1-(3-Phenylphenyl)-4-propan-2-ylbenzene
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Overview
Description
1-(3-Phenylphenyl)-4-propan-2-ylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a phenyl group at the 3-position and a propan-2-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylphenyl)-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylphenyl)-4-propan-2-ylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
1-(3-Phenylphenyl)-4-propan-2-ylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenylphenyl)-4-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenylphenyl)-4-propan-2-ylbenzene
- 1-(2-Phenylphenyl)-4-propan-2-ylbenzene
- 1-(3-Phenylphenyl)-4-methylbenzene
Uniqueness
1-(3-Phenylphenyl)-4-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
22370-92-9 |
---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-phenyl-3-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C21H20/c1-16(2)17-11-13-19(14-12-17)21-10-6-9-20(15-21)18-7-4-3-5-8-18/h3-16H,1-2H3 |
InChI Key |
XETFNXRKCAJBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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